(4-Chlorophenyl)methyl 4-hydroxybenzoate

Beschreibung

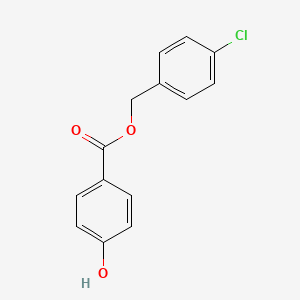

(4-Chlorophenyl)methyl 4-hydroxybenzoate is an aromatic ester derivative combining a 4-chlorophenylmethyl group with 4-hydroxybenzoic acid. Its structure features a benzoate ester core modified by a chlorine atom on the phenyl ring and a hydroxyl group at the para position of the benzoate moiety.

Eigenschaften

CAS-Nummer |

85392-25-2 |

|---|---|

Molekularformel |

C14H11ClO3 |

Molekulargewicht |

262.69 g/mol |

IUPAC-Name |

(4-chlorophenyl)methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2 |

InChI-Schlüssel |

WAOCEEXLEFNWKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (4-Chlorphenyl)methyl-4-hydroxybenzoat beinhaltet typischerweise die Veresterung von 4-Hydroxybenzoesäure mit (4-Chlorphenyl)methanol. Diese Reaktion wird üblicherweise durch eine Säure, wie Schwefelsäure, katalysiert und unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von (4-Chlorphenyl)methyl-4-hydroxybenzoat kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Katalysatoren und Lösungsmitteln, die umweltfreundlich und kostengünstig sind, wird ebenfalls in Betracht gezogen, um den Prozess nachhaltiger zu gestalten.

Arten von Reaktionen:

Oxidation: (4-Chlorphenyl)methyl-4-hydroxybenzoat kann Oxidationsreaktionen unterliegen, bei denen die Hydroxylgruppe zu einer Carbonylgruppe oxidiert werden kann.

Reduktion: Die Verbindung kann je nach verwendetem Reduktionsmittel reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet, um bestimmte Substitutionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu 4-Chlorbenzaldehyd-Derivaten führen, während Substitutionsreaktionen verschiedene halogenierte oder nitrierte Verbindungen produzieren können.

Wissenschaftliche Forschungsanwendungen

(4-Chlorphenyl)methyl-4-hydroxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Es wird derzeit untersucht, ob es als pharmazeutischer Wirkstoff eingesetzt werden kann.

Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen industriellen Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (4-Chlorphenyl)methyl-4-hydroxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Ähnliche Verbindungen:

Methyl-4-hydroxybenzoat: Ähnlich in der Struktur, jedoch ohne die (4-Chlorphenyl)methylgruppe.

Ethyl-4-hydroxybenzoat: Ein weiteres Esterderivat mit einer Ethylgruppe anstelle von (4-Chlorphenyl)methyl.

Propyl-4-hydroxybenzoat: Enthält eine Propylgruppe anstelle von (4-Chlorphenyl)methyl.

Einzigartigkeit: (4-Chlorphenyl)methyl-4-hydroxybenzoat ist durch das Vorhandensein der (4-Chlorphenyl)methylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between (4-Chlorophenyl)methyl 4-hydroxybenzoate and related compounds:

Key Observations:

- Substituent Effects : The 4-chlorophenyl group enhances electron-withdrawing effects and steric bulk compared to methyl or methoxy groups, influencing reactivity and molecular interactions .

- Hydroxyl Group: The para-hydroxyl group in this compound enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 4-chlorophenyl benzoate .

Physicochemical Properties

Melting Points and Solubility

- Methyl 4-hydroxybenzoate : MP ~125°C; moderate water solubility due to hydroxyl and methyl groups .

- 4-Chlorophenyl 4-chlorobenzoate: MP ~145°C; low water solubility due to nonpolar Cl substituents .

- This compound (predicted) : Expected higher MP than methyl paraben (due to Cl’s rigidity) but lower than 4-chlorophenyl 4-chlorobenzoate (hydroxyl improves polarity).

Crystallographic Data

- Dihedral Angles: In 4-chlorophenyl benzoates, dihedral angles between aromatic rings range from 47.98° to 63.89°, influenced by substituent steric and electronic effects. The title compound’s hydroxyl group may reduce this angle compared to non-hydroxylated analogs .

Chemical Reactivity

- Ester Hydrolysis : The electron-withdrawing Cl group in this compound may accelerate ester hydrolysis under basic conditions compared to methyl or ethyl parabens .

Antimicrobial Activity

- Methyl 4-hydroxybenzoate : Widely used as a preservative (paraben) with moderate antimicrobial activity .

- For example, 4-chlorophenyl 4-chlorobenzoate shows enhanced activity against Gram-positive bacteria compared to non-chlorinated esters .

Pharmacological Potential

- Hydroxyl Group Role : The hydroxyl group in the title compound may enable interactions with biological targets (e.g., enzymes or receptors), similar to niflumic acid, a hydroxylated benzoate derivative with anti-inflammatory properties .

Biologische Aktivität

(4-Chlorophenyl)methyl 4-hydroxybenzoate, also known as methyl 4-chloro-phenyl 4-hydroxybenzoate, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClO₃, with a molecular weight of approximately 263.67 g/mol. The compound features a chlorophenyl group and a hydroxybenzoate moiety, which contribute to its unique chemical behavior and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management and inflammation-related disorders.

- Antimicrobial Properties : Some studies have hinted at the antimicrobial potential of this compound, although more detailed investigations are required to establish its efficacy against various pathogens.

- Cellular Interactions : Investigations into the binding affinity of this compound with biological receptors are ongoing. These studies aim to elucidate its role in modulating cellular functions and signaling pathways related to inflammation and pain response.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural characteristics suggest potential interactions with:

- Inflammatory Pathways : The compound may influence pathways such as the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins involved in inflammation.

- Cell Signaling : By interacting with specific receptors or enzymes, it may modulate cellular signaling cascades that affect pain perception and inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. The following table summarizes some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chlorophenyl 4-amino-2-hydroxybenzoate | Contains amino and hydroxyl groups | Exhibits different reactivity due to amino group |

| 4-Amino-2-chlorobenzoic acid | Lacks ester linkage | Focused on amino functionality |

| 2-Amino-4-chlorophenol | Contains amino group but no hydroxybenzoate | Primarily used in dye synthesis |

| This compound | Methyl ester derivative | Different solubility properties |

The unique combination of functional groups in this compound enhances its reactivity and biological properties compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit enzymes associated with inflammatory responses. For example, specific assays demonstrated a reduction in enzyme activity correlating with increased concentrations of the compound .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated significant reductions in inflammatory markers following treatment, suggesting its potential therapeutic applications .

- Comparative Toxicology : Toxicological assessments revealed that while some related compounds exhibited carcinogenic properties in short-term tests, this compound did not show similar adverse effects under comparable conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.